2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid

Autophagy inhibition Atg4B cysteine protease Cancer chemoresistance reversal

2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid is a fused heterocyclic building block featuring a [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one core with a C6-carboxylic acid handle and a C2-ethyl substituent. Within the broader thiadiazolopyrimidine-6-carboxylate family, minor 2-position substituent variations have been shown to dictate distinct biological target engagement profiles across autophagy (Atg4B), cholinergic (AChE), and immunomodulatory pathways.

Molecular Formula C8H7N3O3S
Molecular Weight 225.23 g/mol
CAS No. 446829-83-0
Cat. No. B13119620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid
CAS446829-83-0
Molecular FormulaC8H7N3O3S
Molecular Weight225.23 g/mol
Structural Identifiers
SMILESCCC1=NN2C(=O)C(=CN=C2S1)C(=O)O
InChIInChI=1S/C8H7N3O3S/c1-2-5-10-11-6(12)4(7(13)14)3-9-8(11)15-5/h3H,2H2,1H3,(H,13,14)
InChIKeyLVNGOGHHQGLPFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid (CAS 446829-83-0): Core Scaffold & Comparator Landscape


2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid is a fused heterocyclic building block featuring a [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one core with a C6-carboxylic acid handle and a C2-ethyl substituent . Within the broader thiadiazolopyrimidine-6-carboxylate family, minor 2-position substituent variations have been shown to dictate distinct biological target engagement profiles across autophagy (Atg4B), cholinergic (AChE), and immunomodulatory pathways [1][2][3]. The closest commercially available comparator, 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid (CAS 446829-82-9), has been directly profiled as a low-micromolar Atg4B autophagy inhibitor [1].

Why Generic Substitution Fails: Quantifiable 2-Position Substituent Effects on Biological Target Engagement for 446829-83-0


In-class thiadiazolopyrimidine-6-carboxylic acids cannot be freely interchanged because the 2-position substituent directly modulates both potency and selectivity across distinct biological targets. The 2-methyl analog (CAS 446829-82-9) is a validated Atg4B inhibitor (IC50 = 10 µM, in vitro LC3 cleavage assay) [1], but 2-aryl-substituted derivatives bearing a 7-methyl and 5-pyridin-3-yl group demonstrate sub-micromolar AChE inhibition—the most active compound 4n achieves IC50 = 0.082 µM, comparable to donepezil (0.079 µM) [2]. Swapping a methyl for an ethyl group at C2 alters both steric bulk (molar refractivity, Taft Es) and lipophilicity (clogP Δ ≈ +0.5), which computational docking indicates can tune binding pocket complementarity in the Atg4B catalytic domain [1] and the AChE peripheral anionic site [2]. To select the correct scaffold intermediate, procurement decisions must be guided by experimentally quantified target engagement data rather than assumed intra-series interchangeability.

2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid (446829-83-0): Quantitative Head-to-Head and Cross-Study Differentiation Evidence


Atg4B Autophagy Inhibition: 2-Methyl Comparator Establishes Low-Micromolar Baseline; 2‑Ethyl Predicted to Modulate Potency via Lipophilic Extension

In the absence of a direct experimental IC₅₀ for 446829‑83‑0, the closest structurally validated comparator is the 2‑methyl analog (CAS 446829‑82‑9, Compound 1 in the Endo et al. study), which exhibited an Atg4B IC₅₀ of 10 µM in an in vitro LC3‑GST cleavage assay [REFS‑1]. Molecular docking shows that the 2‑alkyl substituent occupies a hydrophobic sub‑pocket adjacent to the catalytic Cys74 residue; extending the chain from methyl to ethyl increases calculated clogP by approximately 0.5 log units, which is anticipated to enhance hydrophobic occupancy but may also introduce steric penalty depending on pocket dimensions [REFS‑1]. The 2‑methyl analog additionally demonstrated functional autophagy inhibition in A549 lung cancer cells, where co‑treatment with tamoxifen or cisplatin promoted apoptotic cell death and restored cisplatin sensitivity in resistant cells [REFS‑1]. This functional profile provides a quantitative framework for evaluating the 2‑ethyl derivative in parallel Atg4B biochemical and cellular autophagy flux assays.

Autophagy inhibition Atg4B cysteine protease Cancer chemoresistance reversal

Acetylcholinesterase (AChE) Inhibition: Class‑Level Potency Rivals Donepezil; 2‑Position Substituent Dictates Sub‑Micromolar Activity

A 2023 structure–activity relationship study by Pouramiri et al. evaluated 14 thiadiazolo[3,2‑a]pyrimidine‑6‑carboxylate derivatives (4a–4n) for AChE inhibition. The most potent analog, ethyl 2‑(4‑nitrophenyl)‑7‑methyl‑5‑(pyridin‑3‑yl)‑5H‑[1,3,4]thiadiazolo[3,2‑a]pyrimidine‑6‑carboxylate (4n), achieved IC₅₀ = 0.082 ± 0.001 µM, statistically equipotent to donepezil (IC₅₀ = 0.079 µM) [REFS‑1]. While 446829‑83‑0 itself was not included in this series, the data demonstrate that the thiadiazolopyrimidine‑6‑carboxylate core, when appropriately substituted at the 2‑, 5‑, and 7‑positions, can deliver nanomolar AChE inhibition. The 2‑ethyl group of 446829‑83‑0 provides a distinct steric and electronic profile compared to the 2‑aryl substituents in the most potent AChE inhibitors, suggesting a potential selectivity advantage for non‑cholinergic targets such as Atg4B [REFS‑1][REFS‑2].

Acetylcholinesterase inhibition Alzheimer's disease Multi‑component reaction synthesis

Immunostimulatory Patent Precedent: 7‑Oxo‑5‑carboxylic Acid Scaffold Validates In Vivo Pharmacological Utility

US Patent 4,281,120 (filed 1978, expired) specifically claims 7H‑1,3,4‑thiadiazolo[3,2‑a]pyrimidin‑7‑one‑5‑carboxylic acid derivatives bearing basic substituents at the 2‑position as immunostimulating agents with anti‑infective applications [REFS‑1]. The 6‑carboxylic acid regioisomer represented by 446829‑83‑0 (5‑oxo tautomer) maintains the identical heterocyclic framework but with the carboxyl group at position 6 rather than position 5. This regioisomeric shift preserves the hydrogen‑bond donor/acceptor pharmacophore while altering the vector of the carboxylic acid relative to the thiadiazole ring, which can affect target protein recognition. The patent establishes that the thiadiazolopyrimidine‑carboxylic acid scaffold is orally bioavailable and systemically active in mammalian models [REFS‑1].

Immunostimulation Anti‑infective Pharmaceutical composition

Green Synthetic Accessibility: One‑Pot, Solvent‑Free Methodology Achieves Quantitative Yields for 6‑Carboxylate Derivatives

Multiple independent groups have demonstrated that thiadiazolo[3,2‑a]pyrimidine‑6‑carboxylate derivatives—including the 2‑ethyl scaffold—can be synthesized in a single‑step, one‑pot multi‑component reaction under solvent‑free conditions. Pouramiri et al. (2023) used anhydrous FeCl₃‑catalyzed grinding at room temperature to produce a 14‑compound library [REFS‑1], while a 2023 microwave‑promoted protocol using [Et₃NH]⁺[HSO₄]⁻ ionic liquid achieved shortened reaction times under solvent‑free conditions [REFS‑2]. Earlier, a 2014 Tetrahedron Letters report described microwave‑assisted one‑pot synthesis of highly substituted 5H‑[1,3,4]thiadiazolo[3,2‑a]pyrimidine‑6‑carboxylates in acetic acid [REFS‑3]. These convergent, atom‑economical routes contrast with the linear, multi‑step syntheses required for 7‑oxo‑5‑carboxylate regioisomers, conferring a practical procurement and scale‑up advantage for 446829‑83‑0.

Green chemistry Multi‑component reaction Scalable synthesis

Best‑Fit Research and Industrial Application Scenarios for 2‑Ethyl‑5‑oxo‑5H‑[1,3,4]thiadiazolo[3,2‑a]pyrimidine‑6‑carboxylic acid (446829‑83‑0)


Atg4B‑Targeted Medicinal Chemistry: Scaffold Optimization for Autophagy‑Dependent Cancer Chemoresistance Reversal

Leveraging the 2‑methyl analog's validated Atg4B IC₅₀ of 10 µM and functional autophagy inhibition in cisplatin‑resistant A549 lung cancer cells [REFS‑1], 446829‑83‑0 serves as a logical next‑generation starting point for SAR exploration. The 2‑ethyl substituent is predicted to enhance hydrophobic contacts within the catalytic domain binding pocket, potentially improving potency beyond the 10 µM benchmark. Recommended parallel assessment: (i) in vitro Atg4B LC3‑GST cleavage assay to establish the 2‑ethyl IC₅₀, (ii) autophagy flux assays (LC3‑II turnover) in drug‑resistant cancer lines, and (iii) cisplatin/tamoxifen co‑treatment synergy studies benchmarked against the 2‑methyl comparator [REFS‑1].

Dual‑Target Probe Development: Differentiating Atg4B vs. AChE Selectivity via 2‑Position Tuning

The Pouramiri et al. (2023) AChE SAR series demonstrates that nanomolar AChE inhibition requires 2‑aryl (not 2‑alkyl) substituents [REFS‑2]. 446829‑83‑0, with its 2‑ethyl group, is structurally orthogonal to the optimal AChE pharmacophore, making it an ideal selectivity control for probing target engagement specificity. Recommended workflow: screen 446829‑83‑0 against both Atg4B (primary target) and AChE (counter‑screen) at a single concentration (e.g., 10 µM), using donepezil (AChE IC₅₀ 0.079 µM) and the 2‑methyl Atg4B inhibitor (IC₅₀ 10 µM) as dual reference standards [REFS‑1][REFS‑2].

Immunomodulatory Lead Generation: 6‑COOH Regioisomer as a Structurally Distinct Alternative to 7‑Oxo‑5‑COOH Patent Space

US 4,281,120 established in vivo immunostimulatory activity for the 7‑oxo‑5‑carboxylic acid regioisomeric series [REFS‑3]. The 6‑COOH regioisomer of 446829‑83‑0 occupies complementary chemical space and may exhibit altered pharmacokinetics, target selectivity, or intellectual property freedom‑to‑operate advantages. Application: (i) in vitro cytokine release profiling (IL‑6, TNF‑α, IFN‑γ) in primary immune cells, (ii) in vivo anti‑infective efficacy models as described in the original patent, and (iii) comparative pharmacokinetic profiling (oral bioavailability, clearance) of the 6‑COOH vs. 5‑COOH regioisomer [REFS‑3].

Green Chemistry‑Driven Library Synthesis: Rapid Analog Generation via One‑Pot, Solvent‑Free MCR

The convergent one‑pot multi‑component reaction enables rapid parallel synthesis of 2‑ethyl‑substituted thiadiazolopyrimidine‑6‑carboxylate libraries for hit‑to‑lead optimization. Using 2‑amino‑5‑ethyl‑1,3,4‑thiadiazole as the fixed component and varying aromatic aldehydes and active methylene compounds, a diverse analog set can be generated under solvent‑free FeCl₃‑grinding [REFS‑2] or microwave‑ionic liquid conditions [REFS‑4]. This synthetic efficiency is particularly valuable for contract research organizations (CROs) and medicinal chemistry groups requiring rapid SAR turnaround [REFS‑2][REFS‑4].

Quote Request

Request a Quote for 2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.